molecular formula C10H19N B15231483 N-Allyl-2-methylcyclohexan-1-amine

N-Allyl-2-methylcyclohexan-1-amine

Cat. No.: B15231483
M. Wt: 153.26 g/mol
InChI Key: XTFGDAVZJJZNEA-UHFFFAOYSA-N
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Description

N-Allyl-2-methylcyclohexan-1-amine: is an organic compound that belongs to the class of allylic amines. This compound is characterized by the presence of an allyl group attached to a cyclohexane ring substituted with a methyl group at the second position and an amine group at the first position. Allylic amines are known for their versatility in organic synthesis and their presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nickel-Catalyzed Multicomponent Coupling: One of the practical methods for synthesizing allylic amines involves the nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides.

    Palladium-Catalyzed Allylic Alkylation: Another method involves the palladium-catalyzed asymmetric allylic alkylation of N-allyl imines with glycinates.

Industrial Production Methods: Industrial production of N-Allyl-2-methylcyclohexan-1-amine typically involves scalable catalytic processes that ensure high yield and purity. The use of nickel or palladium catalysts is common due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, nickel.

Major Products:

    Oxidation Products: Corresponding N-oxide derivatives.

    Reduction Products: Saturated amines.

    Substitution Products: Various substituted allylic amines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-Allyl-2-methylcyclohexan-1-amine is used as a building block in the synthesis of complex organic molecules. Its reactivity at the allylic position makes it valuable for constructing diverse chemical frameworks .

Biology and Medicine: In medicinal chemistry, allylic amines are often found in bioactive compounds, including antifungal agents, antihistamines, and calcium channel blockers. This compound can be used as a precursor in the synthesis of such pharmaceuticals .

Industry: This compound is used in the production of polymers and other materials where the allylic amine functionality is required for specific properties such as adhesion or flexibility .

Mechanism of Action

The mechanism of action of N-Allyl-2-methylcyclohexan-1-amine involves its interaction with various molecular targets through its amine and allylic groups. The allylic amine can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the structure of the interacting molecules .

Comparison with Similar Compounds

    N-Allylcyclohexanamine: Similar structure but without the methyl substitution.

    2-Methylcyclohexanamine: Lacks the allyl group.

    N-Allyl-2-methylcyclopentanamine: Similar but with a cyclopentane ring instead of cyclohexane.

Uniqueness: N-Allyl-2-methylcyclohexan-1-amine is unique due to the combination of the allyl group and the methyl substitution on the cyclohexane ring. This specific structure imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-methyl-N-prop-2-enylcyclohexan-1-amine

InChI

InChI=1S/C10H19N/c1-3-8-11-10-7-5-4-6-9(10)2/h3,9-11H,1,4-8H2,2H3

InChI Key

XTFGDAVZJJZNEA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCC=C

Origin of Product

United States

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